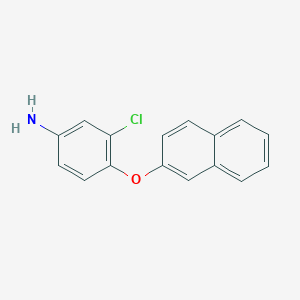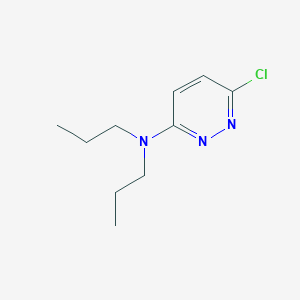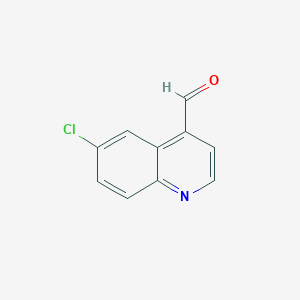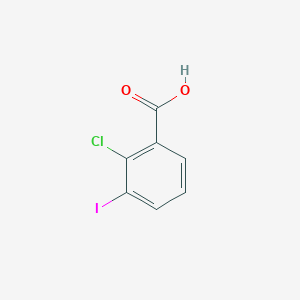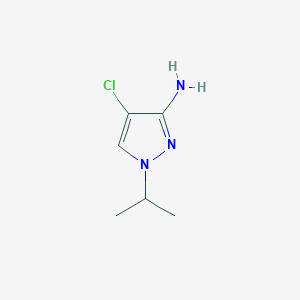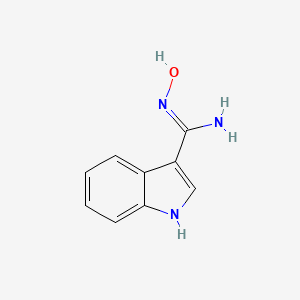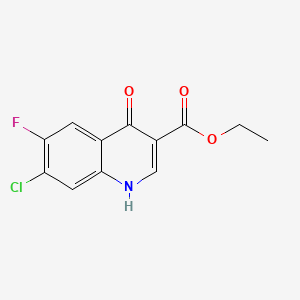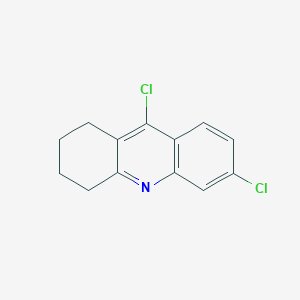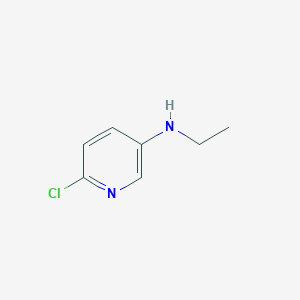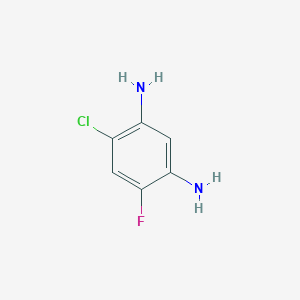![molecular formula C11H13N3 B3024176 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 866782-06-1](/img/structure/B3024176.png)
1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Overview
Description
“1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C11H13N3. It is also known as ®-1-(4-(1H-PYRAZOL-1-YL)PHENYL)ETHAN-1-AMINE . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine” consists of a pyrazole ring attached to a phenyl ring through an ethanamine linker . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Scientific Research Applications
Electrochromic and Optical Devices
The compound’s redox activity makes it intriguing for electrochromic and optical applications. Spectroelectrochemical studies have provided insights into its interconversion between different redox states . Researchers explore its potential use in smart windows, displays, and other optoelectronic devices.
Antileishmanial Activity
Studies have shown that this compound exhibits antileishmanial properties. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The sulfonamide functionality in the compound contributes to its antiparasitic activity . Investigating its mechanism of action and optimizing its efficacy could lead to novel treatments.
Anti-Tubercular Potential
Imidazole-containing compounds, including derivatives of this compound, have been evaluated for their anti-tubercular potential. Some variants demonstrated potent activity against Mycobacterium tuberculosis strains . Further research could explore their mode of action and potential synergy with existing anti-TB drugs.
Future Directions
The future directions for “1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole compounds , this compound could potentially be investigated for its therapeutic potential in various diseases.
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar heterocyclic moiety, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest a complex interaction with cellular targets leading to diverse physiological effects.
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, suggesting a broad spectrum of biochemical interactions .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWSPVPPKRRCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
